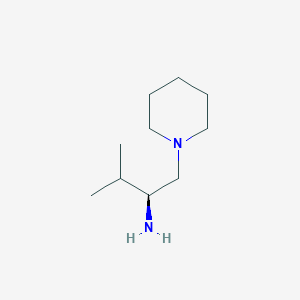(S)-3-methyl-1-(piperidin-1-yl)butan-2-amine
CAS No.: 148054-89-1
Cat. No.: VC8242314
Molecular Formula: C10H22N2
Molecular Weight: 170.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 148054-89-1 |
|---|---|
| Molecular Formula | C10H22N2 |
| Molecular Weight | 170.3 g/mol |
| IUPAC Name | (2S)-3-methyl-1-piperidin-1-ylbutan-2-amine |
| Standard InChI | InChI=1S/C10H22N2/c1-9(2)10(11)8-12-6-4-3-5-7-12/h9-10H,3-8,11H2,1-2H3/t10-/m1/s1 |
| Standard InChI Key | AEBCFQAXYZSMIZ-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)[C@@H](CN1CCCCC1)N |
| SMILES | CC(C)C(CN1CCCCC1)N |
| Canonical SMILES | CC(C)C(CN1CCCCC1)N |
Introduction
Structural Identification and Stereochemical Features
Molecular Architecture
The molecular formula of (S)-3-methyl-1-(piperidin-1-yl)butan-2-amine is C₁₀H₂₂N₂, with a molecular weight of 170.30 g/mol . The structure consists of a butan-2-amine backbone substituted with a piperidin-1-yl group at position 1 and a methyl group at position 3. The (S)-configuration at the chiral center (C2) is critical for its stereochemical identity.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| SMILES | CC(C)C(CN1CCCCC1)N | |
| InChI | InChI=1S/C10H22N2/c1-9(2)10(11)8-12-6-4-3-5-7-12/h9-10H,3-8,11H2,1-2H3 | |
| Predicted Collision Cross Section (Ų) | 142.7 ([M+H]+) |
Stereochemical Considerations
The enantiomeric purity of the (S)-form distinguishes it from its (R)-counterpart. Computational models predict distinct physicochemical behaviors, such as differential binding affinities in chiral environments .
Synthesis and Synthetic Analogues
Synthetic Routes
While no direct synthesis protocols for (S)-3-methyl-1-(piperidin-1-yl)butan-2-amine are reported, analogous compounds like (S)-3-methyl-1-(2-piperidinophenyl)butan-1-amine (CAS: 147769-93-5) provide insight into potential methodologies . A common approach involves:
-
Reductive Amination: Reacting ketones or aldehydes with piperidine derivatives under catalytic hydrogenation.
-
Chiral Resolution: Using enantioselective catalysts or chiral stationary phases to isolate the (S)-enantiomer .
Example Reaction Scheme:
Key Synthetic Challenges
-
Steric Hindrance: The branched methyl group complicates nucleophilic substitution reactions.
-
Enantiomeric Control: Achieving high enantiomeric excess (ee) requires optimized chiral auxiliaries or asymmetric catalysis .
Physicochemical Properties
Thermodynamic Parameters
Data for structurally similar compounds suggest the following properties for (S)-3-methyl-1-(piperidin-1-yl)butan-2-amine:
| Property | Value | Source |
|---|---|---|
| Density (g/cm³) | 0.990 ± 0.06 (Predicted) | |
| Boiling Point (°C) | 370.5 ± 25.0 (Predicted) | |
| LogP (Partition Coefficient) | 3.61 (Predicted) | |
| pKa | 10.20 ± 0.10 (Predicted) |
Spectroscopic Profiles
Pharmacological and Industrial Applications
Industrial Relevance
-
Chiral Intermediates: Used in asymmetric synthesis of pharmaceuticals (e.g., Repaglinide intermediates) .
-
Ligand Design: Chelating agents in catalysis due to the piperidine nitrogen .
Comparative Analysis with Structural Analogues
(S)-3-Methyl-1-(2-piperidinophenyl)butan-1-amine
This phenyl-substituted analogue (CAS: 147769-93-5) shares stereochemical features but differs in:
Key Differences:
| Parameter | Target Compound | Phenyl Analogue |
|---|---|---|
| Aqueous Solubility | Low (Predicted) | Very Low |
| Synthetic Complexity | Moderate | High |
Future Research Directions
Unresolved Questions
-
Enantioselective Synthesis: Developing cost-effective routes for high-purity (S)-enantiomer production.
-
In Vivo Studies: Evaluating bioavailability and metabolic pathways.
Technological Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume